molecular formula C31H24O4 B11157923 3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11157923
M. Wt: 460.5 g/mol
InChI Key: TVRNAOZVTXBHAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization with benzyl and biphenyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in medicinal chemistry, it might interact with enzymes or receptors to exert its effects .

Properties

Molecular Formula

C31H24O4

Molecular Weight

460.5 g/mol

IUPAC Name

3-benzyl-4-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one

InChI

InChI=1S/C31H24O4/c1-21-27-17-16-26(19-30(27)35-31(33)28(21)18-22-8-4-2-5-9-22)34-20-29(32)25-14-12-24(13-15-25)23-10-6-3-7-11-23/h2-17,19H,18,20H2,1H3

InChI Key

TVRNAOZVTXBHAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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